2-amino-N-(3-ethoxypropyl)-1-(2-methylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
2-amino-N-(3-ethoxypropyl)-1-(2-methylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of pyrroloquinoxalines
Preparation Methods
The synthesis of 2-amino-N-(3-ethoxypropyl)-1-(2-methylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves multiple steps. One common method includes the PIFA-mediated intramolecular N-arylation of 2-aminoquinoxalines . This reaction is typically carried out at room temperature and provides good to excellent yields. The process does not require an inert atmosphere or additives, making it relatively straightforward .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where different substituents can replace existing groups on the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-amino-N-(3-ethoxypropyl)-1-(2-methylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-N-(3-ethoxypropyl)-1-(2-methylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets, such as kinases. It acts as a kinase inhibitor, binding to the catalytic domain of the kinase and preventing its activity . This inhibition can disrupt various cellular pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other pyrroloquinoxaline derivatives, such as:
Pyrrolo[3,2-b]quinoxaline: Known for its kinase inhibitory activity.
Quinoxalino[2,3-b]quinoxaline: Another related compound with similar structural features.
Compared to these compounds, 2-amino-N-(3-ethoxypropyl)-1-(2-methylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has unique substituents that may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
2-amino-N-(3-ethoxypropyl)-1-(2-methylpropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c1-4-27-11-7-10-22-20(26)16-17-19(25(18(16)21)12-13(2)3)24-15-9-6-5-8-14(15)23-17/h5-6,8-9,13H,4,7,10-12,21H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAFQPXNCMSJQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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